3-cyano-N-(1,2-oxazol-4-yl)benzamide
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Overview
Description
3-cyano-N-(1,2-oxazol-4-yl)benzamide is a chemical compound that belongs to the class of benzamides, which are widely used in various fields such as pharmaceuticals, agriculture, and materials science
Mechanism of Action
Target of Action
The primary targets of 3-cyano-N-(1,2-oxazol-4-yl)benzamide It’s known that cyanoacetamide derivatives, which include compounds like this compound, are considered important precursors for heterocyclic synthesis . They are utilized extensively as reactants to form a variety of heterocyclic compounds .
Mode of Action
The exact mode of action of This compound It’s known that the carbonyl and the cyano functions of cyanoacetamide derivatives enable reactions with common bidentate reagents . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
The specific biochemical pathways affected by This compound It’s known that many derivatives of cyanoacetamide have diverse biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
The specific molecular and cellular effects of This compound It’s known that many derivatives of cyanoacetamide have diverse biological activities , suggesting that they may have various molecular and cellular effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not explicitly mentioned in the available literature
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(1,2-oxazol-4-yl)benzamide typically involves the condensation of benzoic acids with amines in the presence of catalysts. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation using a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) as a catalyst . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often involves the use of high-temperature reactions between carboxylic acids and amines. The use of ultrasonic irradiation and green catalysts has been explored to improve the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-(1,2-oxazol-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the cyano group or the oxazole ring.
Substitution: The benzamide core allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or acetonitrile .
Major Products
The major products formed from these reactions include various substituted benzamides and oxazole derivatives, which can have enhanced biological or chemical properties .
Scientific Research Applications
3-cyano-N-(1,2-oxazol-4-yl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
N-(1,3,4-oxadiazol-2-yl)benzamides: These compounds also feature a benzamide core with a heterocyclic ring and have similar biological activities.
Oxazole Derivatives: Compounds like aleglitazar and mubritinib, which contain oxazole rings, share similar chemical properties and biological activities.
Uniqueness
3-cyano-N-(1,2-oxazol-4-yl)benzamide is unique due to its specific combination of a cyano group and an oxazole ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
IUPAC Name |
3-cyano-N-(1,2-oxazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2/c12-5-8-2-1-3-9(4-8)11(15)14-10-6-13-16-7-10/h1-4,6-7H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIMYAZNHYFNMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CON=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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